4-Bromo-2-hydroxy-6-methylbenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-hydroxy-6-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-6(9)3-8(11)7(5)4-10/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDBEJYASPBHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-2-hydroxy-6-methylbenzaldehyde CAS 1427438-58-1 properties
An In-Depth Technical Guide to 4-Bromo-2-hydroxy-6-methylbenzaldehyde (CAS 1427438-58-1): Properties, Synthesis, and Applications
Abstract
4-Bromo-2-hydroxy-6-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a highly valuable intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique arrangement of functional groups—a reactive aldehyde, a nucleophilic hydroxyl group, a modifiable bromine atom, and a sterically influencing methyl group—provides a versatile scaffold for the construction of complex molecular architectures. This guide offers a comprehensive technical overview of its physicochemical properties, detailed spectroscopic analysis, plausible synthetic methodologies, and key applications, with a focus on its utility for researchers and professionals in drug development.
Molecular Overview and Physicochemical Properties
4-Bromo-2-hydroxy-6-methylbenzaldehyde, belonging to the class of substituted salicylaldehydes, possesses a tetrasubstituted benzene ring. The intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen is a defining structural feature, significantly influencing its chemical reactivity and spectroscopic characteristics.
| Property | Value | Source(s) |
| CAS Number | 1427438-58-1 | [1][2][3] |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1][2] |
| Purity | Typically ≥97% | [1] |
| Physical Form | Solid | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthesis and Mechanistic Insights
The regioselective synthesis of polysubstituted benzaldehydes is a fundamental challenge in organic chemistry. The preparation of 4-Bromo-2-hydroxy-6-methylbenzaldehyde requires precise control over the introduction of the formyl group onto the substituted phenol backbone. A common and effective strategy is the directed ortho-formylation of a corresponding phenol.
The causality behind this approach lies in the use of a Lewis acid, such as magnesium chloride, which chelates with the hydroxyl group of the starting phenol. This chelation complex then directs the electrophilic formylating agent to the adjacent ortho position, ensuring high regioselectivity. Triethylamine acts as a base to facilitate the reaction.
Caption: Synthetic workflow for 4-Bromo-2-hydroxy-6-methylbenzaldehyde.
Experimental Protocol: Directed Ortho-Formylation (Representative)
This protocol is adapted from established methods for the synthesis of structurally similar hydroxybenzaldehydes.[5]
-
Complex Formation: To a solution of 3-bromo-5-methylphenol (1 equivalent) in anhydrous acetonitrile, add triethylamine (4-5 equivalents) followed by the slow addition of magnesium chloride (1.5-2 equivalents) under an inert atmosphere (e.g., Nitrogen or Argon). Stir the mixture at room temperature until complex formation is complete.
-
Formylation: Add paraformaldehyde (2-3 equivalents) to the reaction mixture. Heat the suspension to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Work-up and Extraction: After cooling to room temperature, quench the reaction by the slow addition of dilute hydrochloric acid. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Further purification can be achieved via column chromatography on silica gel or by forming a Schiff base intermediate with ammonia, which can be selectively precipitated and then hydrolyzed back to the pure aldehyde.[5]
Spectroscopic Characterization
Accurate structural elucidation is paramount for validating the identity and purity of synthetic intermediates. While specific experimental data for the title compound is sparse, a robust analysis can be extrapolated from its close structural analogs, primarily 4-Bromo-2-hydroxybenzaldehyde.[6]
Caption: Relationship between molecular structure and key properties.
¹H NMR Spectroscopy
-
Aldehyde Proton (-CHO): Expected as a sharp singlet in the downfield region of ~9.8 ppm . Its position is influenced by the electron-withdrawing nature of the carbonyl and intramolecular hydrogen bonding with the ortho-hydroxyl group.[6]
-
Hydroxyl Proton (-OH): A broad singlet, significantly downfield around ~11.0 ppm , due to strong intramolecular hydrogen bonding to the carbonyl oxygen.
-
Aromatic Protons (Ar-H): The 1,2,4,6-substitution pattern leaves two aromatic protons. They are expected to appear as two distinct singlets or doublets with a small meta-coupling constant (J ≈ 2-3 Hz) between 7.0-7.5 ppm .
-
Methyl Protons (-CH₃): A sharp singlet in the upfield region, likely around 2.2-2.4 ppm .
¹³C NMR Spectroscopy
-
Aldehyde Carbon (-CHO): Found significantly downfield at ~196 ppm . This deshielding is characteristic of salicylaldehydes where intramolecular hydrogen bonding enhances the electrophilicity of the carbonyl carbon.[6]
-
Aromatic Carbons (C-OH, C-Br, C-CHO, C-CH₃): These quaternary carbons will have distinct chemical shifts between 115-162 ppm . The carbon bearing the hydroxyl group (C-OH) will be the most downfield (~161 ppm), while the carbon attached to the bromine (C-Br) will be further upfield (~120 ppm).[6]
-
Aromatic Carbons (C-H): The two carbons bearing protons will resonate in the aromatic region.
-
Methyl Carbon (-CH₃): Expected in the aliphatic region around 15-20 ppm .
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
O-H Stretch: A very broad absorption band from ~3100-3400 cm⁻¹ , characteristic of a strongly hydrogen-bonded phenol.
-
C=O Stretch: A strong, sharp peak around 1640-1660 cm⁻¹ . The frequency is lower than a typical aromatic aldehyde (~1700 cm⁻¹) due to conjugation with the aromatic ring and the intramolecular hydrogen bond.
-
C=C Stretch: Aromatic ring vibrations will appear as multiple sharp peaks in the 1400-1600 cm⁻¹ region.
-
C-Br Stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹ .
Applications in Research and Drug Development
The strategic placement of multiple functional groups makes 4-Bromo-2-hydroxy-6-methylbenzaldehyde a powerful building block in synthetic chemistry.
Synthesis of Schiff Bases
A primary application is the synthesis of Schiff bases (imines) through condensation with primary amines. These compounds are of significant interest due to their wide range of biological activities, including antibacterial properties.[7] The hydroxyl group often plays a key role in the biological activity of the resulting metal complexes.
Caption: Synthesis of a Schiff base from the title compound.
Versatile Intermediate for Bioactive Molecules
This compound serves as a scaffold for generating molecular diversity in drug discovery programs.[8][9]
-
Aldehyde Group: Acts as an electrophilic handle for Wittig reactions, reductive aminations, and aldol condensations.
-
Bromine Atom: Serves as a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or nitrogen-containing substituents.
-
Hydroxyl Group: Can be alkylated to form ethers or used to direct metallation reactions. Its presence is also crucial for forming covalent inhibitors in certain biological targets.[10]
Safety, Handling, and Storage
As a laboratory chemical, 4-Bromo-2-hydroxy-6-methylbenzaldehyde should be handled with appropriate care, following standard safety protocols. The safety information for the closely related isomer, 4-Bromo-2-hydroxy-5-methylbenzaldehyde, provides a reliable guide.[4]
| Hazard Information | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 |
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[11][12] Avoid generating dust.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
Inhalation: Move person to fresh air.[12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[13] Seek medical attention if irritation or other symptoms persist.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere as recommended.[1]
Conclusion
4-Bromo-2-hydroxy-6-methylbenzaldehyde is a synthetically valuable compound with a rich chemical potential. Its well-defined structure provides multiple reaction sites, making it an ideal starting point for the synthesis of novel compounds in pharmaceutical and materials science research. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any scientist looking to leverage this versatile building block in their research endeavors.
References
- BenchChem. (2025). A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy.
- Lab-Chemicals.Com. 4-Bromo-2-hydroxy-6-methylbenzaldehyde, 97%.
- PMC. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- Benchchem. A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis, Properties, and Biological Activities.
- VT Chemical. CASNo.1427438-58-1 4-Bromo-2-hydroxy-6-methylbenzaldehyde.
- Benchchem. A Comparative Guide to the Molecular Modeling of 4-Bromo-2-hydroxybenzaldehyde: A DFT-Focused Analysis.
- Chem-Impex. 4-Bromo-2-hydroxybenzaldehyde.
- MedchemExpress.com. 4-Bromo-2-hydroxybenzaldehyde | Biochemical Reagent.
- Google Patents. CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
- Fisher Scientific. (2024).
- BLD Pharm. 1427438-58-1|4-Bromo-2-hydroxy-6-methylbenzaldehyde.
- The Perfumers Apprentice.
- TCI Chemicals. (2025).
- Sigma-Aldrich. 4-Bromo-2-hydroxy-5-methylbenzaldehyde | 1427373-22-5.
- Indenta Chemicals.
- MDPI. (2024).
- Drug Discovery World. (2024).
- ACS Publications. (2020).
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- 3. 1427438-58-1|4-Bromo-2-hydroxy-6-methylbenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 4-Bromo-2-hydroxy-5-methylbenzaldehyde | 1427373-22-5 [sigmaaldrich.com]
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- 13. indenta.com [indenta.com]
Technical Safety & Handling Guide: 4-Bromo-2-hydroxy-6-methylbenzaldehyde
CAS No: 1427438-58-1 Document Type: Advanced Safety & Application Whitepaper Version: 2.0 (Scientific Review)
Executive Summary: The "Linchpin" Scaffold
In the landscape of medicinal chemistry, 4-Bromo-2-hydroxy-6-methylbenzaldehyde is not merely a reagent; it is a linchpin scaffold .[1] Its structural trifecta—an electrophilic aldehyde, a nucleophilic phenol, and a cross-coupling-ready aryl bromide—makes it indispensable for Divergent Oriented Synthesis (DOS).[1][2]
However, this versatility introduces specific stability and safety challenges often overlooked in generic Safety Data Sheets (SDS).[2] This guide synthesizes standard regulatory data with "battle-tested" laboratory protocols, designed for researchers who require precision and safety in high-stakes drug discovery environments.[1]
Physicochemical Identity & Stability Profile[3][4][5]
Understanding the physical nature of this compound is the first line of defense.[1] The 6-methyl group provides steric protection to the aldehyde, but the phenolic hydroxyl makes it susceptible to oxidation.[1]
| Property | Data / Specification | Expert Insight |
| CAS Number | 1427438-58-1 | Verify batch identity; often confused with 5-methyl isomer.[1] |
| Molecular Formula | C₈H₇BrO₂ | MW: 215.04 g/mol |
| Appearance | Pale yellow to off-white solid | Darkening indicates oxidation (quinone formation).[1] |
| Melting Point | 108–112 °C (Predicted) | Sharp range indicates high purity; broad range suggests oxidation.[1] |
| Solubility | DMSO, DMF, DCM, Chloroform | Poor solubility in water; lipophilic nature aids membrane permeability.[2] |
| pKa (Phenol) | ~7.5 – 8.0 | More acidic than unsubstituted phenol due to electron-withdrawing Br.[1] |
| Storage Class | Air & Light Sensitive | Critical: Store under Argon/Nitrogen at 2–8°C. |
Hazard Mechanistics & Toxicology
Beyond the H-Codes: Why is it hazardous?
Standard GHS classifications (H315, H319, H335) label it an irritant.[2] As scientists, we must understand the molecular toxicology :
-
Schiff Base Formation (H315/H319): The aldehyde moiety rapidly reacts with amine groups in proteins (lysine residues) on skin and mucous membranes, forming imines (Schiff bases).[2] This covalent modification triggers immune responses (contact dermatitis).[1][2]
-
Acidic Necrosis: The phenolic proton, acidified by the para-bromine, can denature local proteins upon prolonged contact.[2]
-
Lachrymatory Potential: Like many benzaldehydes, it can activate TRPA1 channels in the eyes/nose, causing immediate tearing and respiratory distress.[2]
GHS Classification Summary
-
Signal Word: WARNING
"Battle-Tested" Handling Protocols
Trustworthiness: A Self-Validating System[1]
The following protocols are designed to prevent degradation of the reagent and injury to the operator.
A. Storage & Transfer (The "Schlenk" Standard)[1]
-
Protocol: Never store in clear glass on an open shelf.
-
System: Use amber vials with PTFE-lined septa.
-
Validation: Upon opening a new bottle, purge the headspace with Argon for 30 seconds.[2] If the solid turns from pale yellow to brown/orange, re-crystallize (EtOH/Hexane) before use in sensitive catalysis.
B. Reaction Setup
-
Causality: The 6-methyl group sterically hinders the aldehyde.[1]
-
Adjustment: When performing reductive aminations, extend reaction times by 20-30% compared to non-methylated analogs.
-
Safety: Perform all weighing in a chemical fume hood. Use an antistatic gun if the powder is fluffy/electrostatic to prevent aerosolization.[1]
C. Waste Disposal (Green Chemistry)
-
Quenching: Do not dump directly into organic waste.[1]
Emergency Response Logic
Visualizing the Decision Matrix
In the event of exposure or spill, immediate, logical action is required.[2] Do not rely on memory; follow this workflow.
Figure 1: Emergency Response Decision Matrix. Note the specific instruction to avoid pure ethanol for skin washing, as it can increase transdermal absorption of lipophilic phenols.[2]
Synthesis & Drug Development Context
Expertise & Experience: The Triad of Reactivity
For the drug development professional, this molecule is a "Swiss Army Knife."[2] The three functional groups allow for orthogonal functionalization, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.[1][2]
The Orthogonal Workflow
-
Site A (Phenol - OH): The most nucleophilic site.[1]
-
Site B (Bromide - Br): The cross-coupling handle.[1]
-
Site C (Aldehyde - CHO): The electrophilic warhead.[1]
Figure 2: Divergent Synthesis Workflow. The scaffold enables access to three distinct chemical spaces (Biaryls, Amines, and Ligands) from a single precursor.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4066019, 4-Bromo-2-hydroxybenzaldehyde (Analogous Structure Analysis).[1] PubChem.[1][2] [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] United States Department of Labor.[1] [Link][1][2]
Sources
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2-hydroxy-6-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's value is underscored by the 2010 Nobel Prize in Chemistry awarded to Suzuki, Heck, and Negishi for their pioneering work in palladium-catalyzed cross-couplings.[1]
This guide provides a detailed examination of the Suzuki-Miyaura coupling conditions specifically tailored for 4-Bromo-2-hydroxy-6-methylbenzaldehyde, a substrate presenting a unique set of steric and electronic challenges. The presence of ortho-substituents (hydroxyl and methyl groups) and a para-aldehyde group necessitates a carefully considered approach to catalyst selection, ligand design, and reaction parameter optimization to achieve high yields and avoid common side reactions.
The Challenge: Navigating Steric Hindrance and Functional Group Compatibility
The successful Suzuki-Miyaura coupling of 4-Bromo-2-hydroxy-6-methylbenzaldehyde is complicated by several factors inherent to its structure:
-
Steric Hindrance: The presence of two ortho-substituents (hydroxyl and methyl) flanking the bromine atom creates significant steric bulk around the reaction center. This can impede the oxidative addition of the palladium catalyst to the aryl bromide, a critical first step in the catalytic cycle.[3][4]
-
Electron-Rich Nature: The hydroxyl and methyl groups are electron-donating, which can decrease the reactivity of the aryl bromide towards oxidative addition.
-
Functional Group Compatibility: The presence of a free hydroxyl group and an aldehyde can lead to side reactions. The phenolic proton is acidic and can interfere with the base, while the aldehyde is susceptible to various transformations under the reaction conditions. While the Suzuki-Miyaura coupling is known for its functional group tolerance, careful condition selection is paramount.[5]
Mechanistic Considerations: The Palladium Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura coupling mechanism is crucial for troubleshooting and optimizing the reaction. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine bond of 4-Bromo-2-hydroxy-6-methylbenzaldehyde to form a palladium(II) intermediate. This is often the rate-limiting step, especially for sterically hindered and electron-rich aryl bromides.[7]
-
Transmetalation: The organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.
Recommended Reaction Conditions
Based on literature precedents for sterically hindered and functionalized aryl bromides, the following conditions are recommended as a starting point for the Suzuki-Miyaura coupling of 4-Bromo-2-hydroxy-6-methylbenzaldehyde. Optimization will likely be necessary to achieve the highest yields.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%) | These are common and effective Pd(0) precursors.[8] |
| Ligand | SPhos (2-6 mol%) or XPhos (2-6 mol%) | Bulky, electron-rich phosphine ligands are crucial for promoting oxidative addition with sterically hindered aryl bromides.[4][9] |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong base that is effective in promoting transmetalation and is compatible with phenolic substrates.[10][11] |
| Boronic Acid | Aryl or Heteroaryl Boronic Acid (1.2-1.5 equivalents) | A slight excess is used to drive the reaction to completion. |
| Solvent | Toluene/H₂O (e.g., 5:1 v/v) or Dioxane/H₂O (e.g., 5:1 v/v) | A biphasic solvent system is often beneficial for Suzuki couplings. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation barrier for sterically hindered substrates. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation and deactivation of the palladium catalyst. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-2-hydroxy-6-methylbenzaldehyde with a generic arylboronic acid.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
4-Bromo-2-hydroxy-6-methylbenzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add 4-Bromo-2-hydroxy-6-methylbenzaldehyde, the arylboronic acid, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the degassed toluene and water.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | - Inefficient oxidative addition- Catalyst deactivation | - Increase temperature.- Screen other bulky phosphine ligands (e.g., XPhos, RuPhos).- Ensure rigorous exclusion of oxygen. |
| Protodebromination | - Competing reaction pathway | - Use a more active catalyst system to favor the cross-coupling.- Lower the reaction temperature if possible. |
| Homocoupling of boronic acid | - Presence of oxidants- Inefficient transmetalation | - Ensure the reaction is thoroughly degassed.- Screen different bases (e.g., Cs₂CO₃). |
| Decomposition of starting material | - Aldehyde or phenol instability | - Consider protecting the hydroxyl or aldehyde group if other optimizations fail. A methoxymethyl (MOM) ether for the phenol or an acetal for the aldehyde are potential options. |
Conclusion
The Suzuki-Miyaura coupling of 4-Bromo-2-hydroxy-6-methylbenzaldehyde presents a formidable yet achievable synthetic challenge. Success hinges on the careful selection of a palladium catalyst system featuring a bulky, electron-rich phosphine ligand to overcome the steric hindrance and electronic deactivation of the substrate. The use of a suitable base, such as K₃PO₄, and an inert atmosphere are critical for achieving high yields. The provided protocol serves as a robust starting point for researchers, and the troubleshooting guide offers a pathway for optimization. By leveraging a deep understanding of the reaction mechanism and the specific challenges posed by this substrate, scientists and drug development professionals can effectively utilize the Suzuki-Miyaura coupling to construct novel biaryl compounds with significant potential in various fields.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Various Authors. (2025, August 5). Tripotassium Phosphate: From Buffers to Organic Synthesis. ResearchGate. [Link]
-
Ikawa, T., et al. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Various Authors. The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... ResearchGate. [Link]
-
Ackermann, L., et al. Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. [Link]
-
Cooper, A. K., et al. Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar. [Link]
-
Handy, S. T., et al. (2003). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 44(2), 427-430. [Link]
-
So, C. M., et al. General and Chemoselective Suzuki-Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Aryl Triflates. [Link]
-
Ferreira, I. C. F. R., et al. (2024, December 26). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Various Authors. (2018). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
-
Aslam, S., et al. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Liu, L. L., et al. (2013, November). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. Chemistry, an Asian journal, 8(11), 2592-5. [Link]
-
Various Authors. Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. ResearchGate. [Link]
-
Molander, G. A., & Brown, A. R. (2012, May 31). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. PMC. [Link]
-
Sipos, G., et al. (2022, December 27). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Bentham Science Publisher. [Link]
-
Various Authors. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Alexander, M. D., et al. (2013, August 28). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877-85. [Link]
-
Gonzalez, J. (2014). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]
-
Cooper, A. K., et al. (2020, January 4). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. ResearchGate. [Link]
-
Alexander, M. D., et al. (2013, August 1). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
Pye, A. J., & Clyne, D. S. (2022, August 15). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. [Link]
-
Alexander, M. D., et al. (2013, August 28). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. PubMed. [Link]
-
Chen, Y., et al. (2023, January 7). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. MDPI. [Link]
-
Various Authors. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Doucet, H., et al. (2021, December 23). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]
-
Various Authors. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 4-Bromo-2-hydroxy-6-methylbenzaldehyde
Ticket ID: SOL-4B2H6M-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting solubility and purification in non-polar media
Executive Summary & Chemical Context
Welcome to the Technical Support Center. You are likely encountering difficulties dissolving 4-Bromo-2-hydroxy-6-methylbenzaldehyde (CAS: 1427438-58-1) in non-polar solvents such as Hexane, Heptane, or pure Toluene.[1]
While the Intramolecular Hydrogen Bond (IMHB) between the 2-hydroxyl and carbonyl groups theoretically increases lipophilicity by "hiding" the polar protons, the presence of the 4-Bromo substituent significantly increases the molecular weight and polarizability, enhancing crystal lattice energy (via
The Core Conflict:
-
Pro-Solubility: IMHB reduces the dipole moment, making the molecule "look" non-polar to the solvent.[1]
-
Anti-Solubility: The bromine atom and the planar aromatic system create strong intermolecular packing forces that weak non-polar solvents (alkanes) cannot overcome at room temperature.[1]
Troubleshooting Guides
Issue A: "The solid persists in Hexane/Heptane even with sonication."[1][2]
Diagnosis: Thermodynamic Incompatibility. Aliphatic hydrocarbons (Hexane, Pentane, Petroleum Ether) lack the polarizability to disrupt the crystal lattice of this brominated benzaldehyde.[1] While the molecule elutes in chromatography using these solvents, it requires a polar modifier.[1]
Corrective Action:
-
Switch Solvent System: Do not use pure alkanes. Switch to Toluene or Xylene .[1] The aromatic ring in toluene allows for
interactions that better solvate the brominated aromatic core.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
The "Doping" Strategy: If you must use an alkane (e.g., for precipitation), add 2-5% Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] This small polar fraction disrupts the lattice without preventing precipitation later.[1]
Issue B: "My product 'oils out' during recrystallization instead of crystallizing."
Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1] This compound has a relatively low melting point (approx. 50-70°C range for similar analogs).[1] If the boiling point of your solvent is higher than the melting point of the solid, and the solution is highly supersaturated, the compound will separate as a hot oil before it can organize into a crystal.[1]
Corrective Action:
-
Lower the Temperature: Avoid boiling toluene (110°C). Use Ethanol/Water or Methanol/Water mixtures.[1] Dissolve in warm ethanol (40°C) and add water dropwise until turbidity persists, then cool slowly.
-
Seed the Oil: If an oil forms, re-heat until clear, add a single seed crystal (if available) or scratch the glass, and cool at a rate of 1°C/minute.
-
Use a Lower Boiling Anti-Solvent: Dissolve in minimal DCM (room temp) and layer Hexane on top.[1] Allow slow diffusion.[1]
Issue C: "The material degrades/oxidizes in solution."[2]
Diagnosis: Benzaldehyde Oxidation.[1] Electron-rich benzaldehydes are prone to air oxidation, forming the corresponding benzoic acid.[1] This happens faster in solution, especially in the presence of light or trace metals.[1]
Corrective Action:
-
Degas Solvents: Sparge solvents with Argon/Nitrogen for 15 minutes before use.[1]
-
Fresh Prep: Only dissolve the amount needed for the immediate experiment.
-
Stabilizer: If storing a stock solution, keep it at -20°C under inert gas.
Solubility Data & Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Aliphatic | Hexane / Heptane | Poor / Insoluble | Use only as an anti-solvent (precipitant).[1] |
| Aromatic | Toluene / Benzene | Moderate | Good for reactions; requires heat for high conc.[1] |
| Chlorinated | DCM / Chloroform | Excellent | Best for initial dissolution and loading columns.[1] |
| Polar Aprotic | DMF / DMSO | High | Soluble >100 mg/mL.[1] Hard to remove. |
| Polar Protic | Ethanol / Methanol | Good (Warm) | Ideal for recrystallization (with water).[1] |
| Ethers | THF / Diethyl Ether | Good | Good for reactions; watch for peroxide formation.[1] |
Standardized Protocols
Protocol 1: Purification via "Doped" Silica Chromatography
Use this if simple recrystallization fails.
-
Load: Dissolve crude material in minimal DCM (not Hexane).
-
Mobile Phase: Prepare Petroleum Ether : Ethyl Acetate (25:1) .
-
Note: The slight polarity of EtOAc is critical to move the compound off the baseline.[1]
-
-
Elution: Run the column. The 4-Bromo-2-hydroxy-6-methylbenzaldehyde will typically elute before more polar impurities (like the corresponding acid) due to its intramolecular H-bond.[1]
-
Monitor: Check fractions by TLC. The aldehyde spot will be UV active and stain yellow/orange with 2,4-DNP stain.[1]
Protocol 2: Anti-Solvent Recrystallization (DCM/Hexane)
Best for avoiding thermal degradation.
-
Dissolve 1.0 g of compound in 5 mL of DCM at room temperature.
-
Filter the solution through a 0.45 µm syringe filter to remove dust (nucleation sites).
-
Slowly add Hexane (approx. 10-15 mL) down the side of the flask while swirling until a faint cloudiness persists.
-
Add 2-3 drops of DCM to clear the cloudiness.[1]
-
Cover loosely with foil (poke holes) and let sit in a fume hood. As DCM evaporates (more volatile), the hexane ratio increases, forcing crystallization.[1]
Visual Troubleshooting Workflows
Figure 1: Solubility Logic Decision Tree
Caption: Decision tree for selecting the correct solvent system based on observed solubility behaviors.
Figure 2: Recrystallization Pathway[1]
Caption: Recommended "Cold" Recrystallization workflow to prevent oiling out and thermal degradation.[1]
Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent? A: No. Despite the hydroxyl group, the molecule is dominated by the hydrophobic aromatic ring and bromine atom.[1] It is insoluble in water.[1] Water is only useful as an anti-solvent when paired with Ethanol or Methanol.[1]
Q: Why does the color change from yellow to brown? A: This indicates oxidation.[1] Substituted benzaldehydes oxidize to benzoic acids or quinoid structures upon exposure to air and light.[1] Always store the solid under inert gas (Argon/Nitrogen) and in amber vials.
Q: I need to run a reaction in Hexane. How do I solubilize it? A: If the reaction strictly requires a non-polar medium, try increasing the temperature (reflux) to overcome the lattice energy.[1] Alternatively, add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) if the reaction involves an aqueous phase, or use a "co-solvent" approach by adding minimal Toluene.[1]
References
-
PubChem. (2025).[1][2][3][4] 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2.[1][2] National Library of Medicine.[1] [Link][1]
-
Royal Society of Chemistry. (2014).[1] Supporting Information for Synthesis of substituted salicylaldehydes. (Referencing general purification of bromo-salicylaldehydes via PE/EA chromatography). [Link]
Sources
- 1. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 2. 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2,6-dimethylbenzaldehyde | C9H9BrO | CID 11020222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-methylbenzaldehyde | C8H7BrO | CID 13555150 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
mass spectrometry fragmentation pattern of 4-Bromo-2-hydroxy-6-methylbenzaldehyde
Title: Technical Comparison Guide: Mass Spectrometry Profiling of 4-Bromo-2-hydroxy-6-methylbenzaldehyde Subtitle: Optimizing Identification Strategies via EI vs. ESI Ionization Pathways
Executive Summary
4-Bromo-2-hydroxy-6-methylbenzaldehyde (CAS: 13324-86-2) is a critical pharmacophore scaffold, often utilized in the synthesis of Schiff bases and biologically active metal complexes. Its structural duality—possessing both a phenolic hydroxyl and an aldehyde moiety—creates unique ionization behaviors.
This guide objectively compares the mass spectrometric performance of this compound under Electron Impact (EI) and Electrospray Ionization (ESI) . While ESI provides pristine molecular weight confirmation, EI is identified here as the superior modality for structural elucidation due to distinct fragmentation pathways driven by the ortho-effect and the characteristic bromine isotopic signature.
Part 1: Structural Context & Theoretical Basis
The mass spectral behavior of this molecule is governed by three structural features:
-
The Bromine Substituent: Naturally occurring bromine exists as
(50.7%) and (49.3%). This creates a mandatory 1:1 doublet for any ion containing the halogen. -
The Ortho-Hydroxy Aldehyde: The intramolecular hydrogen bond between the -OH and -CHO groups stabilizes the molecular ion but facilitates specific elimination pathways (e.g., loss of CO).
-
The Methyl Group: Provides weak inductive stabilization to the aromatic ring but is less involved in primary fragmentation compared to the functional groups.
Calculated Monoisotopic Masses
-
Formula:
-
Nominal Mass: 214 Da (
) and 216 Da ( ) -
Exact Mass: 213.9629 (
)
Part 2: Comparative Analysis (EI vs. ESI)
The choice of ionization technique dictates the data utility. The following table contrasts the performance of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific analyte.
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Electric Field) |
| Molecular Ion ( | Distinct, but often not the base peak. | Dominant ( |
| Isotope Pattern | Clearly resolved 1:1 doublet at | Resolved, but often adduct-complicated ( |
| Fragmentation | Rich structural fingerprint (CO loss, Br loss).[1] | Minimal. Requires MS/MS (CID) to generate fragments. |
| Primary Application | Structural Elucidation & Library Matching. | Purity Check & Quantitation in biological matrices. |
| Detection Mode | Positive Ion only. | Negative Mode (preferred due to Phenolic -OH). |
Recommendation: Use EI (GC-MS) for initial compound verification during synthesis. Use ESI (LC-MS) in Negative Mode (
Part 3: Detailed Fragmentation Pattern (EI)
Under 70 eV Electron Impact, the molecule undergoes a predictable decay series. The presence of the Bromine atom acts as an internal tag; any fragment retaining the Br will appear as a doublet.
Key Diagnostic Ions
-
Molecular Ion (
):-
m/z 214 & 216 (Ratio 1:1)
-
The radical cation is formed by removing an electron from the aromatic
-system or the oxygen lone pair. -
Significance: Confirms the presence of 1 Bromine atom.[1]
-
- -Cleavage (Loss of H):
-
Loss of Carbon Monoxide (CO):
-
m/z 185 & 187 (from the acylium ion)
-
The acylium ion ejects a neutral CO molecule to form the phenyl cation species (
). -
Note: A direct loss of CHO from the parent ion also leads here.
-
-
Loss of Bromine (Halogen Cleavage):
-
m/z 135 (from
) or m/z 107 (from fragment) -
Heterolytic or homolytic cleavage of the C-Br bond.
-
Significance: The disappearance of the doublet pattern at these lower masses confirms the fragment has lost the bromine atom.
-
-
The Ortho Effect (Specific to Salicylaldehydes):
-
The proximity of the -OH and -CHO allows for the transfer of the phenolic hydrogen to the carbonyl oxygen, followed by the elimination of CO or CHO. This distinguishes it from meta or para isomers.
-
Part 4: Visualization of Fragmentation Pathways
The following diagram illustrates the logical decay of the molecular ion under Electron Impact.
Caption: The fragmentation tree highlights the retention of the Bromine isotope pattern (Blue/Red/Yellow nodes) until the C-Br bond is cleaved (Green/Grey nodes).
Part 5: Validated Experimental Protocols
To reproduce these results, the following instrument parameters are recommended.
Protocol A: GC-MS (Structural Identification)
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).
-
Column: HP-5ms or DB-5 (30m x 0.25mm, 0.25µm film).
-
Inlet Temperature: 250°C (Split mode 10:1).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
Source Temp: 230°C.
-
Scan Range: m/z 50–300.
Protocol B: LC-MS (Purity/Quantitation)
-
Instrument: Triple Quadrupole or Q-TOF (e.g., Waters Xevo).
-
Column: C18 Reverse Phase (2.1 x 50mm, 1.7µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 mins.
-
Ionization: Electrospray (ESI) - Negative Mode (Preferred).
-
Reasoning: The phenolic proton is acidic (
), making (m/z 212/214) far more sensitive than positive mode.
-
Part 6: Troubleshooting & Interpretation
| Observation | Diagnosis | Corrective Action |
| No M+ Peak (EI) | Ion source too hot or molecule unstable. | Lower source temp to 200°C; check if sample degraded to benzoic acid derivative. |
| M+2 Peak Missing | Not a bromine compound. | Check starting material.[4] If Cl is present, ratio is 3:1, not 1:[9]1. |
| Peak at m/z 230 (M+16) | Oxidation. | Sample has oxidized to the carboxylic acid (4-bromo-2-hydroxy-6-methylbenzoic acid). |
| Complex ESI Spectrum | Dimerization. | Look for |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
-
NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. (Source for standard ionization energies and congener spectra).
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for the "Ortho Effect" mechanism in substituted benzenes).
-
BenchChem. (2025).[1] Interpreting the Mass Spectrum of 4-Bromobenzaldehyde. (Comparative data for brominated aromatic aldehydes).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. youtube.com [youtube.com]
- 5. McLafferty Rearrangement (Chapter 80) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. researchgate.net [researchgate.net]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
A Comparative Guide to the UV-Vis Absorption Maxima of 4-Bromo-2-hydroxy-6-methylbenzaldehyde
This guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of 4-Bromo-2-hydroxy-6-methylbenzaldehyde. In the absence of direct experimental data for this specific compound, this document leverages a comparative approach, utilizing experimental and computational data from structurally analogous molecules. This guide is intended for researchers, scientists, and professionals in drug development and materials science to predict and understand the spectroscopic behavior of this compound.
Introduction to UV-Vis Spectroscopy of Aromatic Aldehydes
UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[1] For aromatic aldehydes like 4-Bromo-2-hydroxy-6-methylbenzaldehyde, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which absorption occurs, known as absorption maxima (λmax), are characteristic of the molecule's electronic structure.
The key electronic transitions in these molecules are:
-
π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically of high intensity and are sensitive to the extent of conjugation in the molecule.[2][3] Aromatic systems exhibit characteristic π → π* transitions.[4]
-
n → π* (n to pi-star) transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on the oxygen atom of the carbonyl group, to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.[5][6]
The positions of these absorption maxima are influenced by the substituents on the aromatic ring and the solvent in which the measurement is taken.
The Influence of Molecular Structure on λmax
The structure of 4-Bromo-2-hydroxy-6-methylbenzaldehyde features several key functional groups that dictate its UV-Vis absorption profile:
-
Benzene Ring: The aromatic ring is the primary chromophore, responsible for the characteristic π → π* transitions.[4]
-
Aldehyde Group (-CHO): The carbonyl group introduces the possibility of an n → π* transition and also influences the π-electron system of the ring.
-
Hydroxyl Group (-OH): As an electron-donating group, the hydroxyl group can cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transition.
-
Bromo Group (-Br): The bromine atom, an electron-withdrawing group, can also influence the electronic transitions.
-
Methyl Group (-CH3): This electron-donating group can cause a slight bathochromic shift.
Comparative Analysis of UV-Vis Absorption Maxima
Due to the lack of direct experimental UV-Vis data for 4-Bromo-2-hydroxy-6-methylbenzaldehyde, we will compare it with structurally similar compounds for which data is available. A particularly useful analogue is 5-Bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde), for which both experimental and computational data have been reported.[7]
| Compound | Solvent | Experimental λmax (nm) | Computational λmax (nm) | Reference |
| 5-Bromo-2-hydroxybenzaldehyde | Chloroform | 328 | 335 | [7] |
| Salicylaldehyde | Ethanol/Water | ~325 | - | [8] |
| Salicylaldehyde | Toluene | Not specified, but spectrum provided | - | [9] |
Interpretation of Comparative Data:
-
5-Bromo-2-hydroxybenzaldehyde serves as a strong benchmark. Its absorption maximum in chloroform is observed at 328 nm experimentally and calculated to be at 335 nm using Density Functional Theory (DFT).[7] This absorption is attributed to a π → π* transition.
-
Salicylaldehyde , the parent compound without the bromo and methyl substituents, shows an absorption maximum around 325 nm in an ethanol/water mixture.[8]
-
For our target molecule, 4-Bromo-2-hydroxy-6-methylbenzaldehyde , we can predict its λmax based on the electronic effects of its substituents. The presence of the electron-donating methyl group at position 6, in addition to the hydroxyl group at position 2, would be expected to cause a slight bathochromic (red) shift compared to 4-bromo-2-hydroxybenzaldehyde. The bromine at position 4 will also influence the electronic distribution. It is reasonable to hypothesize that the primary π → π* transition for 4-Bromo-2-hydroxy-6-methylbenzaldehyde in a non-polar solvent would lie in a similar range to its 5-bromo isomer, likely between 320 and 340 nm.
The Role of Solvent Effects (Solvatochromism)
The polarity of the solvent can significantly impact the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism.[10]
-
π → π* transitions typically exhibit a bathochromic shift (red shift) with increasing solvent polarity. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.[11]
-
n → π* transitions usually show a hypsochromic shift (blue shift) with increasing solvent polarity. The non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), lowering the energy of the ground state more than the excited state.[3]
For 4-Bromo-2-hydroxy-6-methylbenzaldehyde, we would anticipate a red shift in its primary absorption band as the solvent polarity increases from a non-polar solvent like hexane to a polar solvent like ethanol.
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a detailed, step-by-step methodology for determining the UV-Vis absorption maxima of an aromatic aldehyde like 4-Bromo-2-hydroxy-6-methylbenzaldehyde.
Objective: To determine the λmax of 4-Bromo-2-hydroxy-6-methylbenzaldehyde in a selected solvent.
Materials:
-
4-Bromo-2-hydroxy-6-methylbenzaldehyde
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or chloroform)
-
Volumetric flasks (10 mL, 25 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount (e.g., 5 mg) of 4-Bromo-2-hydroxy-6-methylbenzaldehyde.
-
Dissolve the compound in the chosen solvent in a 10 mL volumetric flask. Ensure complete dissolution. This will be your stock solution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions of decreasing concentrations. A typical concentration for UV-Vis analysis is in the range of 10⁻⁴ to 10⁻⁶ M.
-
-
Instrument Setup and Blank Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-500 nm). This step corrects for any absorption from the solvent and the cuvette itself.[12]
-
-
Sample Measurement:
-
Rinse a quartz cuvette with one of the working solutions and then fill it with the same solution.
-
Place the sample cuvette in the spectrophotometer.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength(s) at which the absorbance is at a maximum. These are the λmax values.
-
Repeat the measurement with the other working solutions to ensure that the λmax does not shift with concentration.
-
Below is a diagram illustrating the experimental workflow for determining the UV-Vis absorption maxima.
Caption: Experimental workflow for UV-Vis absorption analysis.
Conclusion
References
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. [Link]
-
Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. PubMed. [Link]
-
Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. University of California, Davis. [Link]
-
(a) UV‐Vis. and (b) Emission spectra of salicylaldehyde 1 a (plain...). ResearchGate. [Link]
-
Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. ResearchGate. [Link]
-
Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs. [Link]
-
Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. Journal of Research in Chemistry. [Link]
-
UV-Vis Spectroscopy. University of Nebraska-Lincoln. [Link]
-
CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. [Link]
-
Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. University of Texas at El Paso. [Link]
-
UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes. ResearchGate. [Link]
-
Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]
-
Solvent Effects in UV-Vis Spectroscopy. Scribd. [Link]
-
What are saturated aldehydes and why do they show electronic transitions of both non-bonding to pi* and pi to pi* in UV-visible spectroscopy? Quora. [Link]
-
A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. ResearchGate. [Link]
-
4-Bromo-2-hydroxybenzaldehyde. PubChem. [Link]
-
n to pi* and pi to pi* transitions explained | Photochemistry part 3. YouTube. [Link]
-
Electronic Spectroscopy - Interpretation. Chemistry LibreTexts. [Link]
Sources
- 1. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC [civil.northwestern.edu]
- 2. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Virtual Labs [mas-iiith.vlabs.ac.in]
- 11. scribd.com [scribd.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Safety Operating Guide
Personal protective equipment for handling 4-Bromo-2-hydroxy-6-methylbenzaldehyde
This guide serves as an authoritative technical resource for the safe handling, containment, and disposal of 4-Bromo-2-hydroxy-6-methylbenzaldehyde (CAS: 1427438-58-1).
As a Senior Application Scientist, I have structured this protocol not merely as a list of rules, but as a logic-driven workflow . This compound acts as a bifunctional scaffold (containing both phenolic and aldehyde moieties) often used in transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura). Its handling requirements are dictated by two factors: chemical reactivity (oxidation sensitivity) and biological activity (irritant/toxicological properties).
Executive Hazard Profile & Chemical Identity
Before breaching the septum, you must understand the "Personality" of the molecule. This is a halogenated salicylaldehyde derivative.
| Parameter | Data | Operational Implication |
| CAS Number | 1427438-58-1 | Use for precise inventory tracking and waste labeling. |
| Physical State | Solid (Powder/Crystalline) | Risk of airborne particulate generation during weighing. |
| Core Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) | Phenolic Warning: Phenols can denature proteins rapidly, leading to "chemical burns" that may not hurt immediately but will stain skin/tissue. |
| Reactivity | Air-Sensitive (Aldehyde oxidation) | Self-Validating Step: If the white/pale yellow solid turns dark brown/red, it has oxidized to the quinone or acid form. |
| Environmental | H400 (Aquatic Toxicity) | Zero-discharge policy. All washings must go to Halogenated Waste. |
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient. The presence of the phenolic hydroxyl group requires specific barrier protection to prevent percutaneous absorption and protein denaturation.
Hand Protection: The "Double-Glove" Logic
-
Primary Layer (Inner): Nitrile (0.11 mm). Acts as the biological barrier.
-
Secondary Layer (Outer): Nitrile (0.11 mm) or Neoprene.
-
Why? Phenolic compounds can permeate thin latex or vinyl rapidly. If the outer glove is splashed, strip it immediately. The inner glove maintains the barrier while you reglove.
-
Visual Check: If you see yellow/orange staining on the glove, the compound has oxidized on the surface. Change gloves immediately.
Eye & Face Protection[1][2][3][4]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).
-
Contraindication: Do NOT rely on safety glasses alone. As a fine powder, static charge can cause the solid to "jump" or disperse. Goggles seal the eyes from airborne dust.
Respiratory Protection
-
Primary Control: Handling must occur inside a certified Chemical Fume Hood.
-
Secondary Control (If hood is unavailable): N95 or P100 particulate respirator.
-
Note: The aldehyde moiety has a distinct odor; if you can smell it, your engineering controls have failed.
-
Engineering Controls & Handling Workflow
The following diagram illustrates the "Chain of Custody" for the molecule to ensure operator safety and compound integrity.
Figure 1: Safe Handling Lifecycle. Note the "Critical Quality Loop" where inert gas purging is essential to prevent degradation.
Operational Protocol: Weighing & Transfer
This protocol is designed to minimize static dispersion and oxidation.
Step 1: Preparation
-
Bring the vial from cold storage (2-8°C) to the fume hood.
-
Crucial: Allow the vial to warm to room temperature before opening. Opening a cold vial introduces condensation, which hydrolyzes the bromide or hydrates the aldehyde, ruining purity.
Step 2: Static Control
-
Substituted benzaldehydes are often fluffy solids prone to static.
-
Use an antistatic gun or wipe the spatula with an antistatic cloth before dipping it into the vial. This prevents the powder from "flying" onto your gloves or the balance.
Step 3: The "Closed Transfer"
-
Tare your receiving vessel (flask) with its cap/septum.
-
Open the source vial, transfer the solid, and immediately recap both vessels.
-
Self-Validating Step: If you leave the source vial open for >2 minutes, you are exposing the aldehyde to atmospheric oxygen.
Step 4: Inerting
-
Before returning the source vial to storage, flush the headspace with Nitrogen (
) or Argon. Parafilm the cap to create a secondary moisture seal.
Waste Management & Decontamination
Because this molecule contains a Bromine atom, it cannot go into general organic waste. It must be treated as Halogenated Waste .
Disposal Decision Tree
| Waste Type | Composition | Disposal Stream |
| Mother Liquor | Solvents + Unreacted 4-Bromo... | Halogenated Organic Waste |
| Solid Waste | Contaminated gloves, paper towels | Hazardous Solid Waste (Bagged & Tagged) |
| Aqueous Wash | Water from extraction (contains traces) | Aqueous Waste (Check pH, usually separate) |
| Sharps | Needles/Syringes used for transfer | Biohazard/Sharps Bin (Even if chemical only) |
Spill Cleanup Protocol (Dry Powder)
-
Isolate: Inform nearby lab mates.
-
PPE Up: Ensure goggles and double gloves are on.
-
Cover: Gently place a chemically resistant absorbent pad (or damp paper towel) over the powder to prevent it from becoming airborne.
-
Scoop: Use a dustpan or stiff card to lift the solid.
-
Clean: Wipe the surface with Ethanol or Acetone .
-
Why? Water alone is poor at dissolving this lipophilic organic solid. Ethanol solubilizes it effectively for removal.
-
-
Disposal: Place all cleanup materials into the Halogenated Solid Waste container.
Emergency Response
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The aldehyde can cross-link corneal proteins; immediate dilution is vital.
-
Skin Contact:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
References
-
PubChem. (2024). Compound Summary: 4-Bromo-2-hydroxybenzaldehyde (Toxicity Profile). National Library of Medicine. Retrieved from [Link]
-
University of Illinois Urbana-Champaign (UIUC). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
